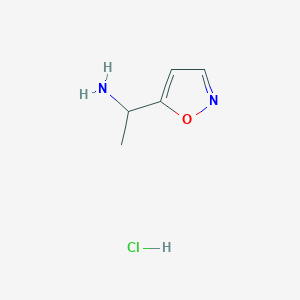
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester
概述
描述
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, also known as R-PEMA, is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral amino acid derivative that has gained attention due to its ability to modulate the activity of certain receptors in the brain. In
科学研究应用
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and cancer research. One of its primary uses is as a ligand for the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling, protein folding, and cell survival. (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been shown to modulate the activity of this receptor, leading to potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This can lead to a range of downstream effects, including changes in ion channel activity, protein folding, and gene expression. Additionally, (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester can have a range of biochemical and physiological effects, including changes in neurotransmitter release, calcium signaling, and protein expression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anti-cancer effects in cell culture and animal models.
实验室实验的优点和局限性
One advantage of using (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted studies of this receptor's activity. Additionally, its ability to modulate a range of cellular processes makes it a versatile tool for studying a variety of biological systems. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
未来方向
There are a number of potential future directions for research on (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, including further studies of its therapeutic potential in neurodegenerative diseases and cancer. Additionally, there is interest in developing more selective ligands for the sigma-1 receptor, which could lead to more targeted therapies with fewer side effects. Finally, there is potential for using (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester as a tool for studying the role of the sigma-1 receptor in a range of biological processes.
In conclusion, (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is a promising compound with a range of potential scientific research applications. Its ability to modulate the activity of the sigma-1 receptor makes it a versatile tool for studying a variety of biological systems, and its therapeutic potential in neurodegenerative diseases and cancer warrants further investigation.
属性
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)
